N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties . The compound also contains a pyrrolidine ring, which is a common structure in many natural and synthetic compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide group, a benzothiazole ring, and a pyrrolidine ring. These groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the benzothiazole ring, and the pyrrolidine ring. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water .Mechanism of Action
Target of Action
The primary target of N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide is the κ-opioid receptor (KOR) . KORs are one of the opioid receptors found in the nervous system, involved in pain regulation, stress response, and mood control .
Mode of Action
This compound acts as a high-affinity antagonist at the KOR . It binds to the KOR with high affinity, blocking the receptor and preventing its activation by endogenous or exogenous agonists . This compound has a ∼20-fold reduced affinity for human μ-opioid receptors (MORs), and negligible affinity for δ-opioid receptors .
Biochemical Pathways
The antagonism of KOR by this compound can affect various biochemical pathways. For instance, it can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and the body’s response to stress .
Result of Action
The antagonism of KOR by this compound can lead to various molecular and cellular effects. For instance, it has been shown to demonstrate antidepressant-like efficacy in a mouse forced-swim test, attenuate the behavioral effects of stress in a mouse social defeat stress assay, and show therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-11(2)13-6-5-7-14-15(13)17-16(22-14)19-9-8-12(10-19)18(3)23(4,20)21/h5-7,11-12H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXSTNIPJAMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.